N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide

Description

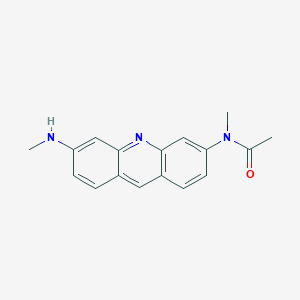

N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide is a heterocyclic aromatic compound with the molecular formula C17H17N3O. It belongs to the class of acridine derivatives, which are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and medicine .

Properties

CAS No. |

90145-63-4 |

|---|---|

Molecular Formula |

C17H17N3O |

Molecular Weight |

279.34 g/mol |

IUPAC Name |

N-methyl-N-[6-(methylamino)acridin-3-yl]acetamide |

InChI |

InChI=1S/C17H17N3O/c1-11(21)20(3)15-7-5-13-8-12-4-6-14(18-2)9-16(12)19-17(13)10-15/h4-10,18H,1-3H3 |

InChI Key |

RJFOGVUMRPAJBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide typically involves the reaction of acridine derivatives with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, purification, and characterization using techniques such as NMR, HPLC, and LC-MS .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted acridine compounds .

Scientific Research Applications

Antitumor Activity

N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide is part of a class of compounds known for their antitumor properties . Research indicates that derivatives of acridine, including this compound, can inhibit tumor cell growth through multiple mechanisms:

- Topoisomerase Inhibition : Compounds with acridine structures are known to act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have shown that acridine derivatives can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in various cancer cell lines, including breast and prostate cancer .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step chemical reactions that yield various derivatives with enhanced biological activity. For instance:

- Hybrid Molecules : Researchers have developed hybrid compounds by linking acridine moieties with other pharmacologically active structures, enhancing their efficacy against cancer cells .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound and its derivatives in preclinical models:

Mechanism of Action

The mechanism of action of N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

N-Methylacridone: Another acridine derivative with similar structural features but different functional groups.

Amsacrine: A well-known anticancer agent that also intercalates with DNA and inhibits topoisomerase.

Triazoloacridone: A compound with a triazole ring fused to the acridine structure, exhibiting potent anticancer activity.

Uniqueness

N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide is unique due to its specific functional groups and the resulting biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-Methyl-N-(6-(methylamino)acridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its acridine core, which is known for its intercalating properties in DNA. The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 270.33 g/mol

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.57 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 21.3 | Inhibition of ERK1/2 signaling pathway |

| HeLa (Cervical Cancer) | 5.41 | Disruption of microtubule dynamics |

The compound demonstrated an IC50 value of 12.57 μM against the MCF7 cell line, indicating potent antiproliferative activity. The mechanism involves the induction of apoptosis through the activation of caspases 3, 8, and 9, as well as disruption of microtubule assembly .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key residues in proteins involved in cell cycle regulation and apoptosis. Notably, the compound has been shown to form hydrogen bonds with critical amino acids in target proteins, enhancing its binding affinity and specificity .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | Antibacterial |

| Escherichia coli | 0.0195 mg/mL | Antibacterial |

| Candida albicans | 0.039 mg/mL | Antifungal |

The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects. It was particularly effective against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study involving this compound showed that treatment led to significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth through modulation of signaling pathways related to cell survival .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen in hospital-acquired infections. This study emphasized the potential use of this compound as an adjunct therapy in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.